Ginkgolide B

Catalog No.
S528885
CAS No.
15291-77-7
M.F
C20H24O10
M. Wt
424.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ginkgolide B

CAS Number

15291-77-7

Product Name

Ginkgolide B

IUPAC Name

8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

Molecular Formula

C20H24O10

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3

InChI Key

SQOJOAFXDQDRGF-ZMVGXLHTSA-N

SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O

Solubility

Soluble in DMSO

Synonyms

Bilobalide B; Ginkgolide B; BN 52021; BN52021; BN-52021; BN 52051; BN52051; BN-52051

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O

Isomeric SMILES

C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3([C@@H]2O)[C@@]6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O

Description

The exact mass of the compound Ginkgolide B is 424.1369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110257. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Ginkgolides - Supplementary Records. It belongs to the ontological category of diterpene lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotective Properties

Ginkgolide B exhibits neuroprotective qualities, potentially safeguarding brain cells from damage. Studies suggest it may achieve this through several mechanisms:

  • Glutamate Antagonism: Ginkgolide B might act as an antagonist to glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors. Glutamate is a neurotransmitter, and excessive stimulation of NMDA receptors can lead to neuronal damage. By inhibiting these receptors, Ginkgolide B could protect brain cells [].
  • Antioxidant Activity: Ginkgolide B demonstrates antioxidant properties, potentially mitigating oxidative stress which contributes to neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Improved Blood Flow: Ginkgolide B might enhance blood circulation in the brain, delivering essential oxygen and nutrients to brain cells [].

These neuroprotective properties are currently being investigated in the context of various neurodegenerative diseases.

Anti-inflammatory Effects

Ginkgolide B exhibits anti-inflammatory properties that could be beneficial in treating various conditions. Research suggests it may:

  • Suppress Inflammatory Pathways: Ginkgolide B might suppress the extracellular regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) signaling pathway, which plays a role in inflammation [].
  • Reduce Airway Inflammation: Studies in animal models of asthma suggest Ginkgolide B can reduce airway inflammation and eosinophil infiltration in the lungs [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.4

Exact Mass

424.1369

Appearance

Solid powder

Melting Point

Mp 280 ° dec.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DF149B9460

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fibrinolytic Agents

Pictograms

Irritant

Irritant

Other CAS

15291-77-7

Dates

Modify: 2023-08-15
1: Nabavi SM, Habtemariam S, Daglia M, Braidy N, Loizzo MR, Tundis R, Nabavi SF. Neuroprotective Effects of Ginkgolide B Against Ischemic Stroke: A Review of Current Literature. Curr Top Med Chem. 2015;15(21):2222-32. Review. PubMed PMID: 26059355.
2: Wang GG, Chen QY, Li W, Lu XH, Zhao X. Ginkgolide B increases hydrogen sulfide and protects against endothelial dysfunction in diabetic rats. Croat Med J. 2015 Feb;56(1):4-13. PubMed PMID: 25727037; PubMed Central PMCID: PMC4364347.
3: Liu X, Yan Y, Bao L, Chen B, Zhao Y, Qi R. Ginkgolide B inhibits platelet release by blocking Syk and p38 MAPK phosphorylation in thrombin-stimulated platelets. Thromb Res. 2014 Nov;134(5):1066-73. doi: 10.1016/j.thromres.2014.08.025. Epub 2014 Sep 6. PubMed PMID: 25223809.
4: Liu X, Sun W, Zhao Y, Chen B, Wu W, Bao L, Qi R. Ginkgolide B Inhibits JAM-A, Cx43, and VE-Cadherin Expression and Reduces Monocyte Transmigration in Oxidized LDL-Stimulated Human Umbilical Vein Endothelial Cells. Oxid Med Cell Longev. 2015;2015:907926. doi: 10.1155/2015/907926. Epub 2015 Jul 12. PubMed PMID: 26246869; PubMed Central PMCID: PMC4515296.
5: Lee CM, Jung WK, Na G, Lee DS, Park SG, Seo SK, Yang JW, Yea SS, Lee YM, Park WS, Choi IW. Inhibitory effects of the platelet-activating factor receptor antagonists, CV-3988 and Ginkgolide B, on alkali burn-induced corneal neovascularization. Cutan Ocul Toxicol. 2015 Mar;34(1):53-60. doi: 10.3109/15569527.2014.903573. Epub 2014 Apr 22. PubMed PMID: 24754407.
6: Chi CL, Shen DF, Wang PJ, Li HL, Zhang L. Effect of ginkgolide B on brain metabolism and tissue oxygenation in severe haemorrhagic stroke. Int J Clin Exp Med. 2015 Mar 15;8(3):3522-9. eCollection 2015. PubMed PMID: 26064244; PubMed Central PMCID: PMC4443078.
7: Ding H, Zhang Z, Cao S, Xu Y, Yu J. Transformation of multi-component ginkgolide into ginkgolide B by Coprinus comatus. BMC Biotechnol. 2015 Mar 14;15:17. doi: 10.1186/s12896-015-0133-0. PubMed PMID: 25887229; PubMed Central PMCID: PMC4372035.
8: Zhou T, You WT, Ma ZC, Liang QD, Tan HL, Xiao CR, Tang XL, Zhang BL, Wang YG, Gao Y. Ginkgolide B protects human umbilical vein endothelial cells against xenobiotic injuries via PXR activation. Acta Pharmacol Sin. 2016 Feb;37(2):177-86. doi: 10.1038/aps.2015.124. Epub 2016 Jan 18. PubMed PMID: 26775663; PubMed Central PMCID: PMC4753368.
9: Zhao WC, Hou ZH, Zhang Q, Zheng W. Transcellular transport characteristics of huperzine alone or in combination with ginkgolide B across Caco-2 and Madin-Darby canine kidney cell monolayer. Asian Pac J Trop Med. 2014 Nov;7(11):889-94. doi: 10.1016/S1995-7645(14)60155-3. Epub 2014 Oct 22. PubMed PMID: 25441989.
10: Zheng JL, Li BS, Cao XC, Zhuo WK, Zhang G. Alleviation of spinal cord injury by Ginkgolide B via the inhibition of STAT1 expression. Genet Mol Res. 2016 Jun 16;15(2). doi: 10.4238/gmr.15027673. PubMed PMID: 27323179.
11: Wang DL, Peng DY, Tao XH, Cao Y, Chen WD, Liang Y, Xie L, Liu XD. The pharmacokinetics and conversion of the lactone to the carboxylate forms of ginkgolide B in rat plasma. J Asian Nat Prod Res. 2013;15(4):337-43. doi: 10.1080/10286020.2013.764866. Epub 2013 Feb 19. PubMed PMID: 23421864.
12: Qin XF, Lu XJ, Ge JB, Xu HZ, Qin HD, Xu F. Ginkgolide B prevents cathepsin-mediated cell death following cerebral ischemia/reperfusion injury. Neuroreport. 2014 Mar 5;25(4):267-73. doi: 10.1097/WNR.0000000000000096. PubMed PMID: 24264075.
13: Zhao J, Geng T, Wang Q, Si H, Sun X, Guo Q, Li Y, Huang W, Ding G, Xiao W. Pharmacokinetics of Ginkgolide B after Oral Administration of Three Different Ginkgolide B Formulations in Beagle Dogs. Molecules. 2015 Nov 6;20(11):20031-41. doi: 10.3390/molecules201119678. Erratum in: Molecules. 2016;21(6). pii: E759. doi: 10.3390/molecules21060759. PubMed PMID: 26561795.
14: Li XJ, Yang K, Du G, Xu L, Lan K. Understanding the regioselective hydrolysis of ginkgolide B under physiological environment based on generation, detection, identification, and semi-quantification of the hydrolyzed products. Anal Bioanal Chem. 2015 Oct;407(26):7945-56. doi: 10.1007/s00216-015-8963-0. Epub 2015 Aug 25. PubMed PMID: 26302962.
15: Ma L, Liu X, Zhao Y, Chen B, Li X, Qi R. Ginkgolide B reduces LOX-1 expression by inhibiting Akt phosphorylation and increasing Sirt1 expression in oxidized LDL-stimulated human umbilical vein endothelial cells. PLoS One. 2013 Sep 17;8(9):e74769. doi: 10.1371/journal.pone.0074769. eCollection 2013. PubMed PMID: 24069345; PubMed Central PMCID: PMC3775799.
16: Lu YM, Pan J, Zhang WN, Hui AL, Guo WQ, Huang L, Zhu QJ, Chen Y. Synthesis, in silico and in vivo blood brain barrier permeability of ginkgolide B cinnamate. Fitoterapia. 2015 Oct;106:110-4. doi: 10.1016/j.fitote.2015.08.012. Epub 2015 Aug 29. PubMed PMID: 26327588.
17: Zhang XT, Jiao HY, Suo QL. [Study on the pharmacokinetics of ginkgolide B for injection in rats]. Zhong Yao Cai. 2012 Mar;35(3):430-3. Chinese. PubMed PMID: 22876684.
18: Li XJ, Wang YQ, Yang J, Fan X, Wang L, Yang K, Lan K. Semi-quantitative determination of monocarboxylate forms of ginkgolide B in plasma by UPLC-MS. Anal Bioanal Chem. 2015 May;407(14):4121-9. doi: 10.1007/s00216-015-8628-z. Epub 2015 Mar 31. PubMed PMID: 25822160.
19: Sun L, He Z, Ke J, Li S, Wu X, Lian L, He X, He X, Hu J, Zou Y, Wu X, Lan P. PAF receptor antagonist Ginkgolide B inhibits tumourigenesis and angiogenesis in colitis-associated cancer. Int J Clin Exp Pathol. 2015 Jan 1;8(1):432-40. eCollection 2015. PubMed PMID: 25755731; PubMed Central PMCID: PMC4348885.
20: Zhang XT, Jiao HY, Suo QL. [Study on pharmacokinetics of ginkgolide B injection in Beagle dogs]. Zhong Yao Cai. 2012 May;35(5):762-5. Chinese. PubMed PMID: 23213741.

Explore Compound Types